2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c18-9-12-11-5-1-2-6-13(11)25-16(12)19-15(23)10-24-17-21-20-14-7-3-4-8-22(14)17/h3-4,7-8H,1-2,5-6,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLLRGSZTNQREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features a triazolopyridine core linked to a benzo[b]thiophene moiety through a thioether bond. The presence of a cyano group and an acetamide side chain enhances its chemical reactivity and biological activity. The distinct structural components are believed to contribute significantly to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown significant efficacy as a kinase inhibitor , particularly against c-Met kinase. Inhibition of this enzyme is crucial as it plays a role in tumor growth and metastasis. Studies have demonstrated that the compound induces apoptosis and cell cycle arrest in various cancer cell lines, leading to reduced tumor proliferation.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound selectively inhibits c-Met kinase, leading to disrupted signaling pathways associated with cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to apoptosis in cancer cells.
- Cytokine Modulation : The compound may influence cytokine production, which is critical in inflammatory responses and immune regulation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other triazolo-fused heterocycles, but key differences in substituents and core frameworks influence its physicochemical and biological behavior. Below is a comparative analysis with closely related analogs:
Key Observations
Core Heterocycle Differences: The target compound’s triazolopyridine core differs from the benzothieno-triazolopyrimidine in 10a . The latter’s fused pyrimidine ring may enhance π-π stacking interactions in biological targets, whereas the triazolopyridine in the target compound offers a simpler scaffold for synthetic modification. Compared to thiazolo[3,2-a]pyridines (e.g., ), the target lacks a thiazolidinone ring but incorporates a cyano group, which could modulate electronic properties and binding affinity .
In contrast, 10a’s phenyl substituent favors hydrophobic interactions . The cyano group in the target compound may act as a hydrogen bond acceptor, a feature absent in 10a but present in ’s thiazolidinone derivatives .
Synthetic Approaches :
- The synthesis of 10a involves coupling chloroacetanilides with a triazolopyrimidine precursor under basic conditions (K₂CO₃, acetone), achieving moderate yields (68–74%) . Similar methods may apply to the target compound, though the tetrahydrobenzo[b]thiophene substituent could complicate reaction efficiency.
The cyano group in the target compound may enhance binding to enzymes requiring polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
